1,2,3,4-Tetrachlorobenzene-D2
Overview
Description
1,2,3,4-Tetrachlorobenzene-D2 is a deuterated form of 1,2,3,4-tetrachlorobenzene, a chlorinated benzene derivative. This compound is characterized by the presence of four chlorine atoms attached to a benzene ring, with two of the hydrogen atoms replaced by deuterium. The molecular formula for this compound is C6H2D2Cl4, and it has a molecular weight of 217.90 g/mol .
Mechanism of Action
Target of Action
1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a group of three isomeric chlorobenzenes
Mode of Action
They can cause oxidative stress and disrupt cellular membranes, leading to cell damage .
Biochemical Pathways
1,2,3,4-Tetrachlorobenzene is degraded by Pseudomonas chlororaphis, which uses it as a sole source of carbon and energy . The degradation pathway involves several steps, including the action of chlorobenzene dioxygenase, dehydrodiol dehydrogenase, catechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase . The end products of this pathway are carbon dioxide and chloride ions .
Pharmacokinetics
It’s known that chlorinated benzenes are generally lipophilic and can accumulate in fatty tissues . They can also undergo bioaccumulation in the food chain . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.
Result of Action
Chlorinated benzenes can cause various toxic effects, including liver damage, skin irritation, and possibly cancer . They can also disrupt endocrine function .
Action Environment
At 20°C, 1,2,3,4-Tetrachlorobenzene is a solid with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly . In the dissolved phase, 1,2,3,4-Tetrachlorobenzene can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing .
Preparation Methods
1,2,3,4-Tetrachlorobenzene-D2 can be synthesized through the chlorination of 1,3,5-trichlorobenzene. The reaction involves the substitution of hydrogen atoms with chlorine atoms under specific conditions. The deuterated form is obtained by using deuterated reagents or solvents during the chlorination process .
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of 1,3,5-trichlorobenzene in the presence of a deuterium source. This process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and deuterium .
Chemical Reactions Analysis
1,2,3,4-Tetrachlorobenzene-D2 undergoes various chemical reactions, including:
1. Substitution Reactions:
Reagents and Conditions: Chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst.
Major Products: Higher chlorinated benzenes or polychlorinated biphenyls.
2. Reduction Reactions:
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Partially dechlorinated benzenes.
3. Oxidation Reactions:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: Chlorinated benzoic acids or chlorinated phenols
Scientific Research Applications
1,2,3,4-Tetrachlorobenzene-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
1. Environmental Contaminant Analysis:
- Used as a reference standard in the analysis of environmental pollutants.
- Studied for its behavior and fate in the environment, including its degradation and dechlorination patterns.
2. Catalytic Decomposition Research:
- Investigated for its catalytic conversion and decomposition using various catalysts.
- Helps in understanding the environmental impact and decomposition methods of chlorinated benzenes.
3. Molecular Structure Analysis:
- Used in studies to determine the molecular structure and symmetry of chlorinated benzenes.
- Techniques like electron diffraction and spectroscopy are employed for this purpose.
Comparison with Similar Compounds
1,2,3,4-Tetrachlorobenzene-D2 can be compared with other tetrachlorobenzene isomers, such as:
1. 1,2,3,5-Tetrachlorobenzene:
- Similar in structure but differs in the position of chlorine atoms.
- Used in the production of herbicides and other industrial chemicals .
2. 1,2,4,5-Tetrachlorobenzene:
- Another isomer with different chlorine atom positions.
- Used as an intermediate in the production of pesticides and other chemicals .
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable in isotopic labeling studies and environmental analysis. Its deuterated form allows for more precise tracking and analysis in various scientific applications .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5,6-dideuteriobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDZXPJXOMHESU-QDNHWIQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289249 | |
Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-73-7 | |
Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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